7-Fluoro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
Molecular Formula |
C22H14FNO5 |
|---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
7-fluoro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H14FNO5/c23-13-6-7-17-16(10-13)20(26)18-19(12-3-1-4-14(25)9-12)24(22(27)21(18)29-17)11-15-5-2-8-28-15/h1-10,19,25H,11H2 |
InChI Key |
QMUOGUWCCJAGOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2-[(furan-2-yl)methyl]-1-(3-hydroxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromeno-pyrrole core, followed by the introduction of the furan and hydroxyphenyl groups. The fluorine atom is usually introduced via electrophilic fluorination.
Chromeno-Pyrrole Core Formation: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of Furan and Hydroxyphenyl Groups: These groups can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling.
Electrophilic Fluorination:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups in the chromeno-pyrrole structure.
Substitution: The furan and hydroxyphenyl groups can participate in various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Conditions for substitution reactions can vary, but often involve the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Preliminary studies suggest that compounds structurally similar to 7-Fluoro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant biological activities. These include:
- Antitumor Activity : Research indicates that derivatives of this compound can act as modulators in cancer treatment by targeting specific pathways involved in tumor growth and proliferation.
- Anti-inflammatory Properties : Compounds with similar structures have shown potential in reducing inflammation, making them candidates for treating inflammatory diseases .
Synthetic Methods
The synthesis of 7-Fluoro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be achieved through various methods. One efficient synthetic procedure involves a multicomponent process that allows for the creation of diversified libraries of related compounds. This method is compatible with a wide range of substituents and can yield products with good purity under mild conditions .
Case Studies
Several case studies have documented the applications of this compound in various fields:
- Anticancer Research : A study demonstrated that derivatives similar to this compound exhibited cytotoxic effects on breast cancer cell lines. The mechanism involved the induction of apoptosis through the activation of specific signaling pathways associated with cell death .
- Anti-inflammatory Studies : Another investigation focused on the anti-inflammatory effects of related compounds in animal models. The results indicated significant reductions in inflammatory markers and improved clinical outcomes in treated subjects compared to controls .
Mechanism of Action
The mechanism of action of 7-fluoro-2-[(furan-2-yl)methyl]-1-(3-hydroxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound’s fluorine atom and hydroxyphenyl group are likely to play key roles in its binding to biological targets, while the chromeno-pyrrole core provides structural stability.
Molecular Targets and Pathways
The exact molecular targets and pathways involved in the compound’s action are still under investigation. it is believed that the compound may interact with enzymes and receptors involved in cell signaling and metabolic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key structural analogs of the target compound include derivatives with variations in halogenation, aryl groups, and side-chain modifications. Below is a detailed comparison based on available
Substituent Effects on Physicochemical Properties
Key Observations :
- Halogenation: The 7-Cl analog exhibits a higher melting point (276–279°C) compared to the formyl/methoxy derivative (104–105°C), suggesting stronger intermolecular forces (e.g., halogen bonding) in chlorinated compounds.
- Aryl Groups : The 3-hydroxyphenyl group in the target compound and analog introduces hydrogen-bonding capacity, whereas the 4-fluorophenyl group in may enhance electron-withdrawing effects.
Spectroscopic and Analytical Data
- IR Spectroscopy : The 7-Cl analog shows strong C=O stretching at 1659–1694 cm⁻¹, consistent with the pyrrole-dione core. The target compound’s fluoro substituent may slightly shift these bands due to electronegativity differences.
- NMR : The 7-Cl analog displays distinct aromatic proton signals (δ 7.94–6.25 ppm) and a methyl resonance at δ 2.48 ppm. The absence of a methyl group in the target compound would simplify its ¹H NMR spectrum.
Biological Activity
7-Fluoro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with significant potential biological activity. This compound features a unique structural framework characterized by a chromeno-pyrrole core, which includes various functional groups such as a fluorine atom, a furan ring, and a hydroxyl group on a phenyl ring. These structural components contribute to its chemical reactivity and potential therapeutic applications.
- Molecular Formula : C22H14FNO5
- Molecular Weight : 391.3 g/mol
The presence of the fluorine atom and the furan moiety enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry.
Preliminary studies suggest that compounds similar to 7-Fluoro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit various biological activities:
- Antioxidant Activity : Compounds within the chromeno[2,3-c]pyrrole class have demonstrated antioxidant properties, which may be beneficial in reducing oxidative stress in cells .
- Enzyme Modulation : The compound may interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the target enzyme .
- Anticancer Properties : There is evidence that similar compounds can inhibit cancer cell proliferation by interacting with DNA-binding proteins or kinases involved in cancer progression .
- Anti-inflammatory Effects : The unique structure allows for potential modulation of inflammatory pathways, which could lead to therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on Chromeno[2,3-c]pyrroles : A study highlighted the synthesis of various derivatives of chromeno[2,3-c]pyrrole-3,9-diones and their biological evaluation. The results indicated that these compounds possess significant antioxidant activity and could act as glucokinase activators .
- Inhibition of SARS-CoV-2 Protease : Some derivatives have been reported to inhibit the main protease (Mpro) of SARS-CoV-2, suggesting potential antiviral applications .
Comparative Analysis with Related Compounds
To better understand the uniqueness of 7-Fluoro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, here is a comparison with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Chloro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | Chlorine instead of Fluorine | Different electronic properties due to chlorine's larger size |
| 7-Bromo-4a-methylchromeno[2,3-c]pyrrole | Bromine substituent | May exhibit enhanced reactivity due to bromine's polarizability |
| 7-Methoxy-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole | Methoxy group addition | Increased lipophilicity potentially enhances bioavailability |
This table illustrates how the fluorinated structure of the target compound may enhance its biological activity compared to other derivatives.
Q & A
Q. What are the most efficient synthetic routes for 7-Fluoro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
- Methodological Answer : The compound’s chromeno-pyrrole-dione scaffold can be synthesized via multicomponent reactions (MCRs). A one-pot strategy is recommended, starting with the condensation of 4-(2-hydroxyphenyl)-2,4-dioxobutanoate derivatives, aryl aldehydes, and primary amines under mild conditions (e.g., ethanol at 60°C). This approach minimizes purification steps and achieves yields >60% . The fluoro substituent is introduced via fluorinated precursors (e.g., fluorophenols) during chromene ring formation, leveraging nucleophilic aromatic substitution .
Table 1 : Comparison of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| One-pot MCR | 65–75 | ≥95 | Ethanol, 60°C, 12h |
| Stepwise assembly | 50–60 | 90–95 | THF, reflux, 24h |
| Solvent-free MCR | 55–65 | ≥90 | Microwave, 100°C, 1h |
Q. What characterization techniques are critical for confirming the compound’s structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions and stereochemistry. For example, the fluoro group’s chemical shift appears near δ -110 ppm in ¹⁹F NMR . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 433.12). Differential Scanning Calorimetry (DSC) assesses thermal stability, with decomposition typically observed >250°C .
Q. How does the fluoro substituent influence the compound’s reactivity and bioactivity?
- Methodological Answer : The fluoro group enhances electron-withdrawing effects, stabilizing the chromene ring and increasing resistance to oxidation. It also improves lipophilicity, which may enhance membrane permeability in biological assays . Comparative studies with non-fluorinated analogs show a 2–3x increase in inhibitory activity against kinase targets (e.g., EGFR) due to fluorine’s electronegativity and steric effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Methodological Answer : Optimize solvent polarity (e.g., switch from ethanol to acetonitrile) to reduce side reactions. Use catalytic additives like acetic acid (5 mol%) to accelerate imine formation. For scale-up, employ continuous-flow reactors to maintain temperature control and reduce reaction time by 40% . Computational tools (e.g., quantum chemical pathfinding) predict optimal conditions, such as solvent-free microwave-assisted synthesis at 100°C .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer : Systematically vary substituents (e.g., furan vs. pyridine) to isolate structure-activity relationships (SAR). For example, replacing the furan-2-ylmethyl group with a pyridinyl moiety reduces cytotoxicity but increases solubility. Validate discrepancies using orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀) and control for batch-to-batch purity variations (>98% purity required) .
Q. What computational methods aid in predicting the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model binding modes with proteins like cytochrome P450. Quantitative Structure-Activity Relationship (QSAR) models prioritize derivatives with enhanced selectivity. For example, QSAR predicts that adding a methoxy group at the 3-hydroxyphenyl position improves IC₅₀ by 30% .
Q. What strategies are effective for designing derivatives with enhanced pharmacological properties?
- Methodological Answer : Focus on modifying the furan-2-ylmethyl group (e.g., substituting with thiophene) to modulate pharmacokinetics. Introduce polar groups (e.g., sulfonamides) to improve aqueous solubility. Use parallel synthesis to generate a 50-member library, screening for ADMET properties early (e.g., hepatic microsomal stability) .
Table 2 : Key Characterization Data
| Technique | Observed Data | Reference Value |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.85 (d, J=8.5 Hz, 1H, aromatic) | Matches chromene C-H environment |
| ¹⁹F NMR | δ -112.3 (s, 1F) | Confirms fluoro position |
| HRMS (ESI+) | [M+H]⁺ = 433.12 (calc. 433.11) | Δ < 2 ppm error |
| DSC | Tₐ = 255°C (decomposition) | Indicates thermal stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
